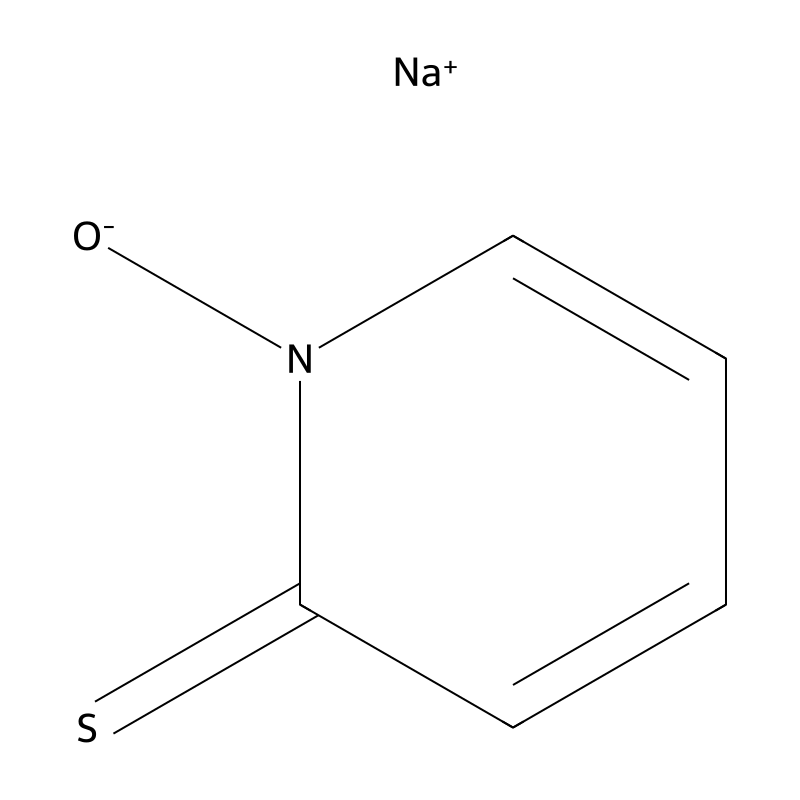

Pyrithione Sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

pyrithione sodium mechanism of action

Core Mechanism of Action

The table below summarizes the primary mechanisms of action of sodium pyrithione and its related compounds based on recent scientific studies.

| Mechanism of Action | Biological Consequence | Experimental Evidence / Context |

|---|---|---|

| Metal Ionophore Activity [1] | Increases intracellular copper levels; disrupts fungal metabolism and growth [1]. | Studied in the context of zinc pyrithione; the pyrithione ion is the active ionophore [1]. |

| Inhibition of JAK/STAT1 Signaling [2] | Suppresses IFN-γ-induced expression of the pro-inflammatory chemokine IP-10/CXCL10 [2]. | Demonstrated in murine macrophage-like RAW264.7 cells [2]. |

| Reversal of Antibiotic Resistance [3] | Inhibits AAC(6')-Ib enzyme, restoring amikacin efficacy against multidrug-resistant bacteria [3]. | In vitro assays and bacterial culture studies with A. baumannii and K. pneumoniae [3]. |

| Induction of Oxidative Stress [4] [5] | Generates reactive oxygen species (ROS), causes mitochondrial dysfunction, and depletes cellular ATP [4] [5]. | Observed in neuronal/astrocyte co-cultures and primary human skin keratinocytes and melanocytes [4] [5]. |

| Genotoxicity and DNA Damage [5] | Induces DNA strand breaks and triggers a protective heat shock response [5]. | Measured via comet assay and γ-H2A.X detection in primary human skin cells [5]. |

Detailed Experimental Protocols

Here are the methodologies for key experiments that elucidate pyrithione's mechanisms, providing a template for researchers to validate and build upon these findings.

JAK/STAT1 Inhibition Assay [2]

This protocol details how to assess the inhibitory effect of dipyrithione (a dimeric form of pyrithione) on the JAK/STAT1 signaling pathway.

- Cell Line & Culture: Murine macrophage-like RAW264.7 cells are maintained in Dulbecco’s Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

- Treatment:

- Pre-treatment: Cells are pretreated with varying concentrations of the test compound (e.g., 3.0, 5.0, or 10.0 μM dipyrithione) for 2 hours.

- Stimulation: Cells are then stimulated with IFN-γ (10 ng/mL) to activate the JAK/STAT1 pathway.

- Key Measurements:

- IP-10/CXCL10 Protein Level: Measured in the culture medium using a sandwich ELISA kit after a set incubation period.

- mRNA Expression: Total RNA is extracted, and RT-PCR is performed with primers specific for IP-10/CXCL10.

- Protein Phosphorylation: Cell lysates are analyzed by Western blot using antibodies against phospho-JAK1, phospho-JAK2, phospho-STAT1, and their total protein counterparts.

The signaling pathway and experimental workflow for this assay can be visualized as follows:

Experimental workflow and JAK/STAT1 pathway inhibition by PTS2.

Assay for Reversal of Antibiotic Resistance [3]

This protocol tests the ability of sodium pyrithione to reverse amikacin resistance in multidrug-resistant bacteria.

- Bacterial Strains: Use clinical isolates of Acinetobacter baumannii or Klebsiella pneumoniae harboring the

aac(6')-Ibresistance gene. - Growth Inhibition in Broth:

- Culture bacteria in Mueller-Hinton broth in microtiter plates.

- Test Conditions: Include groups with amikacin (e.g., 8 μg/mL) alone, amikacin + CdCl₂ (or other metal salts), amikacin + sodium pyrithione, and the combination of amikacin, metal, and sodium pyrithione.

- Measurement: Incubate at 37°C with shaking and measure optical density at 600 nm (OD600) hourly for up to 17 hours to monitor growth.

- Enzymatic Acetyltransferase Assay:

- Reaction Mixture: Combine soluble protein extract from resistant bacteria, Tris-HCl buffer (pH 7.4), amikacin, [¹⁴C]-acetyl-coenzyme A, and the test metal (e.g., CdCl₂).

- Measurement: Incubate at 37°C, then spot the mixture on phosphocellulose paper. After washing, quantify the bound radioactivity (representing acetylated amikacin) by scintillation counting. A reduction in counts indicates inhibition of the AAC(6')-Ib enzyme.

Emerging Research and Applications

Beyond its established antimicrobial role, pyrithione and its metal complexes are being investigated for new applications, highlighting its potential as a multi-target agent.

- Anticancer Potential of Metal Complexes: Research into disulfiram (which metabolizes into a pyrithione-like molecule) and its copper complex (DSF-Cu) shows potent anticancer activity. The mechanism involves proteasome inhibition, induction of apoptosis, and elimination of cancer stem cells, particularly in models of triple-negative and inflammatory breast cancer [6]. New metal complexes, such as a rhenium-pyrithione complex, also show strong cytotoxic, antibacterial, and antiviral activity, partly through the inhibition of the enzyme cathepsin B [7].

- Neurotoxicity Concerns: Studies on human neuronal cells indicate that copper and zinc pyrithione can induce cytotoxicity and neurotoxicity at low nanomolar concentrations. The primary mechanism involves oxidative stress, mitochondrial dysfunction, and inhibition of neurite outgrowth. These findings suggest a potential risk to the nervous system upon exposure, which is an important consideration for safety profiling [4].

References

- 1. Pyrithione: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Dipyrithione inhibits IFN-γ-induced JAK/STAT1 signaling ... [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting Amikacin Resistance in Multidrug ... [link.springer.com]

- 4. Copper pyrithione and zinc pyrithione induce cytotoxicity ... [nature.com]

- 5. The topical antimicrobial zinc pyrithione is a heat shock ... [pmc.ncbi.nlm.nih.gov]

- 6. Pyrithione Sodium - an overview [sciencedirect.com]

- 7. Synthesis of a fac-Tricarbonylrhenium(I) Complex with ... [pmc.ncbi.nlm.nih.gov]

Chemical Profile and Key Identifiers

The table below summarizes the fundamental chemical information for sodium pyrithione.

| Property | Description |

|---|---|

| IUPAC Name | sodium (1-oxidopyridin-1-ium-2-yl)sulfanide [1] |

| CAS Number | 3811-73-2 [2] [1] |

| Molecular Formula | C₅H₄NNaOS [1] |

| Molecular Weight | 149.14 g/mol [1] |

| Common Synonyms | Pyrithione sodium; Sodium omadine; 2-pyridinethiol-1-oxide, sodium salt [1] |

| Key Property | Water-soluble industrial anti-mildew preservative [2] |

Synthesis and Production Methods

Sodium pyrithione is synthesized through a two-step process involving oxidation and mercaptization. The table below compares two modern synthesis pathways.

| Synthesis Step | Traditional/Mercaptization Route | Novel Route from Patents |

|---|---|---|

| Step 1: Raw Material | 2-chloropyridine (from pyridine chlorination) [3] | Pyridine [3] |

| Step 1: Process | Oxidation to 2-chloropyridine-N-oxide [3] | Oxidation to pyridine-N-oxide using H₂O₂ and a catalyst (e.g., phosphomolybdic acid) in water [3] |

| Step 2: Reaction | Mercaptization with sodium hydrosulfide (NaSH) and sodium hydroxide (NaOH) in water [2] | Reaction with a vulcanizing agent and alkali reagent in an organic solvent with a surfactant, followed by heating/pressurization [3] |

| Key Advantages | Established method, water as solvent [2] | Lower cost raw material (pyridine), high yield, fewer by-products, reduced "three wastes" [3] |

Mechanisms of Biological Action

The primary biological mechanism of sodium pyrithione and related compounds is its function as a zinc ionophore.

Zinc Ionophore Activity

Sodium pyrithione can chelate zinc cations and facilitate their transport across lipid membranes, thereby increasing intracellular zinc concentrations [4]. Elevated intracellular zinc can disrupt biological processes in fungal and bacterial cells. In the context of antiviral research, this zinc influx is proposed to inhibit the replication of RNA viruses, including coronaviruses, by disturbing the proteolytic processing of viral polyproteins [4].

Impact on T-Cell Signaling

Recent research highlights a specific immunomodulatory mechanism. Increased intracellular zinc levels, facilitated by pyrithione, suppress IL-2 production in Jurkat T-cells (a model T-cell line) [5]. The diagram below illustrates this signaling pathway.

Intracellular zinc increase, facilitated by pyrithione, inhibits phosphatases. This prevents NFAT dephosphorylation and nuclear translocation, suppressing IL-2 production [5].

Anticancer Potential via Metal Complexation

While sodium pyrithione itself is used in research, its derivative zinc pyrithione and the in-situ formed copper-pyrithione complex have been investigated for anticancer activity. The disulfiram-copper (DSF-Cu) complex, which shares the pyrithione moiety, demonstrates potent, copper-dependent anticancer effects. These effects include proteasome inhibition, induction of apoptosis, suppression of cancer stem cells (CSCs), and inhibition of invasion and migration in various cancer models, including breast cancer [6].

Key Experimental Protocols

To study the biological effects of sodium pyrithione, particularly its role as a zinc ionophore, researchers use well-established cell culture and molecular biology techniques.

Protocol: Investigating IL-2 Suppression in Jurkat T-Cells

This protocol is based on a 2025 study that examined the effect of zinc and pyrithione on T-cell activation [5].

1. Cell Culture and Pre-treatment

- Cell Line: Jurkat T-cells (human T-cell line).

- Culture Medium: RPMI 1640 supplemented with 10% FCS, 2mM L-glutamine, and antibiotics.

- Experimental Setup: Use 1 x 10⁶ cells per condition at a concentration of 5 x 10⁵ cells/mL.

- Pre-treatment (15 minutes before stimulation):

- Zinc Supplementation: Add 50 µM ZnSO₄.

- Ionophore Control: Add 1 µM pyrithione to increase intracellular zinc. After pre-treatment, cells can be centrifuged and resuspended in fresh, zinc-adequate medium to isolate the effect of the intracellular zinc increase from continuous extracellular zinc influx [5].

2. Cell Stimulation Stimulate cells for 3 to 24 hours using one of the following mitogen combinations:

- PMA/Calcium Ionophore: 10 ng/mL PMA + 1 µM calcimycin.

- PHA/Calcium Ionophore: 2.5 µg/mL PHA + 1 µM calcimycin [5].

3. Analysis of IL-2 Expression

- Quantitative PCR (qPCR): Isolate RNA and synthesize cDNA. Perform qPCR using primers specific for the IL-2 gene with GAPDH as a housekeeping control. Use the 2^(-ΔΔCT) method to quantify gene expression relative to unstimulated controls [5].

- Western Blotting: To analyze NFAT phosphorylation status. Prepare protein extracts from cells stimulated for 30 minutes. Use primary antibodies against total NFAT-1 and phospho-NFAT, with β-actin as a loading control [5].

Research and Development Context

Sodium pyrithione is a versatile compound with established industrial uses and promising biomedical applications. Its primary function as a zinc ionophore underpins its biological activity, from modulating immune cell function to inhibiting pathogen replication. Ongoing research into its metal-complexing properties, particularly in oncology, suggests potential for future therapeutic development beyond its current role as a research tool and preservative.

References

- 1. | DrugBank Online this compound [go.drugbank.com]

- 2. Sodium Pyrithione synthesis [chemicalbook.com]

- 3. Novel synthetic method of sodium pyrithione [eureka.patsnap.com]

- 4. Pyrithione - an overview [sciencedirect.com]

- 5. Increase of Intracellular Zinc Levels Rather Than Zinc Influx ... [pmc.ncbi.nlm.nih.gov]

- 6. sciencedirect.com/topics/medicine-and-dentistry/ pyrithione - sodium [sciencedirect.com]

Pyrithione Sodium: Known Mechanisms of Action

Pyrithione sodium (also known as sodium omadine) is widely used as a cosmetic preservative and general antimicrobial agent [1] [2]. Its key documented biological effects are summarized in the table below.

| Mechanism | Experimental Context | Key Findings |

|---|---|---|

| Inhibition of Bacterial ATP Synthesis [1] | In vitro studies using Escherichia coli and Pseudomonas aeruginosa. | Sub-inhibitory concentrations greatly reduce intracellular ATP levels. It is a poor inhibitor of general substrate catabolism [1]. |

| Metal Chelation [2] | In vitro studies on bacterial cell distribution. | The compound chelates copper (II) ions, forming a complex detectable by spectrophotometry [2]. It also forms coordination complexes with zinc ions [3] [4]. |

| Fungal Growth Inhibition [3] | Research on the zinc pyrithione complex, used against fungi like Malassezia globosa. | Damages iron-sulfur clusters in proteins essential for fungal metabolism. Increases cellular copper levels, contributing to its fungistatic effect [3]. |

The following diagram illustrates the documented and hypothesized mechanisms of action of this compound based on current research.

Research Methodologies for Studying Pyrithione and ALDH

To experimentally investigate a potential inhibitory relationship between this compound and ALDH, you can adapt established protocols from related research. The following table outlines key experimental approaches.

| Method | Application & Purpose | Key Procedural Details |

|---|---|---|

| Spectrophotometric Chelation Assay [2] | Detect and quantify this compound based on its copper-chelation property. | Complex formation with copper (II) ions measured by absorbance; useful for quantifying compound distribution in cellular fractions (cytosol vs. envelope) [2]. |

| ATP Level Measurement [1] | Assess the metabolic impact of this compound on cells. | Use luciferin-luciferase technology to measure intracellular ATP levels in treated vs. untreated cells [1]. |

| Molecular Docking & Simulation [5] | In silico prediction of binding between pyrithione and ALDH2. | Perform ligand-based virtual screening using 2D/3D similarity search; follow with molecular docking and dynamics simulations (e.g., using MM-PBSA) to analyze binding strength and stability [5]. |

| Cell-Based ALDH Activity Assay | Directly measure ALDH enzyme activity in cells after pyrithione treatment. | Treat relevant cell lines (e.g., melanoma models with varying ALDH2 expression [6]) with pyrithione. Use commercial ALDH activity kits that employ fluorescent substrates to quantify functional enzyme inhibition. |

Research Outlook and Considerations

While a direct link is unestablished, investigating this compound as an ALDH inhibitor is a plausible research direction. Your study could focus on:

- Mechanistic Hypothesis: Given that pyrithione damages iron-sulfur clusters [3] and ALDH2 is a mitochondrial enzyme requiring precise cofactor environment, pyrithione could potentially disrupt ALDH2 function through metal ion chelation or cofactor interference.

- Disease Context: ALDH2 downregulation is linked to melanoma progression and resistance to BRAF/MEK inhibitors [6]. Research could explore if pyrithione compounds modulate this pathway.

- Informed Caution: Be aware that zinc pyrithione can cause skin irritation in some formulations [7], which is a relevant consideration for designing cellular or animal models.

References

- 1. Pyrithione biocides as inhibitors of bacterial ATP synthesis [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Assay for the Distribution of Pyrithione Biocides in ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [go.drugbank.com]

- 4. Pyrithione [en.wikipedia.org]

- 5. Repurposing Drugs for Inhibition against ALDH2 via a 2D ... [pmc.ncbi.nlm.nih.gov]

- 6. Downregulated ALDH2 Contributes to Tumor Progression and ... [pmc.ncbi.nlm.nih.gov]

- 7. Pyrithione – Knowledge and References [taylorandfrancis.com]

Synthesis Pathways and Experimental Methodologies

Here is a detailed breakdown of the two synthesis methods.

Traditional Industrial Synthesis

The traditional method involves a two-step process starting from 2-chloropyridine [1] [2].

- Synthesis of 2-Chloropyridine N-oxide: The first step is the oxidation of 2-chloropyridine using a peracid, such as peracetic acid [1].

- Reaction with Sulfur Source: The 2-chloropyridine N-oxide is then reacted with a sulfur-containing compound. The patent US4396766A specifies the use of sodium hydrosulfide (NaSH) in the presence of a base like sodium carbonate (Na₂CO₃) or sodium hydroxide in an aqueous solution. The reaction is typically heated, and the product, sodium pyrithione, is obtained from the resultant mixture [3]. An alternative sulfur source mentioned is thiourea, which forms an isothiouronium salt intermediate that undergoes base hydrolysis to yield pyrithione [1].

Novel and Improved Synthesis

A more recent patent (CN109651246A) outlines an innovative method that uses cheaper, more readily available pyridine as the starting material, addressing several limitations of the traditional pathway [2]. The following diagram illustrates the workflow and logical relationship between the steps in this novel synthesis method:

Novel Sodium Pyrithione Synthesis Workflow

The experimental methodology for this novel synthesis is as follows [2]:

Step 1: Synthesis of Pyridine N-oxide

- Reaction Setup: A mixture of pyridine (0.30 mol), water (20 ml), and a catalyst (phosphomolybdic acid or phosphotungstic acid, ~1.43 g) is placed in a flask fitted with a condenser and mechanical stirrer.

- Reaction Process: The mixture is heated to 80°C, and 30% hydrogen peroxide (0.60 mol) is added dropwise. The reaction is maintained at 80°C and monitored by HPLC until pyridine is no longer detected.

- Work-up: The reaction mixture is cooled, filtered to recover the catalyst, and the filtrate is concentrated under reduced pressure to obtain pyridine N-oxide with a reported yield of 85-92%.

Step 2: Synthesis of Sodium Pyrithione

- Reaction Setup: Pyridine N-oxide (0.10 mol), an organic solvent (toluene or p-xylene), and a surfactant (sodium dodecylsulfonate) are added to a pressurized reactor (autoclave).

- Reaction Process: The sulfurizing agent (e.g., 62% sodium sulfide) is added. The mixture is heated to reflux to remove water via azeotrope, and then further heated to 110-130°C under autogenous pressure for the reaction to proceed.

- Work-up: After the reaction, the mixture is cooled. The organic solvent layer is separated, and the aqueous phase containing the product is collected. The patent claims this method produces a solution of sodium pyrithione with a high yield (up to 93%) and purity, eliminating the need for tedious decolorization.

Chemical Properties and Practical Considerations

For researchers, the key chemical properties and handling considerations of sodium pyrithione are summarized below [4]:

| Property | Specification / Characteristic |

|---|---|

| CAS Number | 3811-73-2 [5] [4] |

| Molecular Formula | C₅H₄NNaOS [5] |

| Molecular Weight | 149.14 g/mol (Average) [5] |

| Appearance | Off-white powder or a very deep brown aqueous solution (~40%) [4] |

| Solubility | Highly soluble in water (~54.7 g/100 mL) [4] |

| Stability | Unstable to light, oxidizing agents, and strong reducing agents. Best used in pH 7-10 [4]. |

| Storage | Hygroscopic; should be stored in a freezer at -20°C under an inert atmosphere [4]. |

Key Research and Application Context

- Antimicrobial Activity: Pyrithione, the active moiety of sodium pyrithione, is a potent antifungal and antibacterial agent [6] [5]. Recent research explores its incorporation into Ionic Liquids (ILs), which can enhance its properties, such as conferring virucidal activity and improving diffusion through agar [6].

- Primary Use and Derivative: Sodium pyrithione is widely used as a preservative and antimicrobial in cosmetics, shampoos, coatings, and metalworking fluids [7] [4]. It also serves as a key intermediate for synthesizing zinc pyrithione (ZPT), the more common active ingredient in anti-dandruff shampoos [1] [4].

- Toxicity Note: While the focus is on synthesis, be aware that studies on metal pyrithiones like ZPT have shown concentration-dependent cytotoxicity in human cell models, with oxidative stress as a proposed mechanism [8].

The novel synthesis pathway from pyridine appears to offer significant economic and procedural advantages for industrial application. However, accessing the full text of the cited patents [3] [2] would be the next step for obtaining the most precise experimental details.

References

- 1. Pyrithione [en.wikipedia.org]

- 2. Novel synthetic method of sodium pyrithione [eureka.patsnap.com]

- 3. Process for producing sodium and zinc pyrithione [patents.google.com]

- 4. Sodium Pyrithione | 3811-73-2 [chemicalbook.com]

- 5. Pyrithione sodium [go.drugbank.com]

- 6. Evaluation of the antimicrobial activity of pyrithione-based ... [sciencedirect.com]

- 7. Sodium Pyrithione Market Size, Investment & Challenges ... [linkedin.com]

- 8. Copper pyrithione and zinc pyrithione induce cytotoxicity and ... [pmc.ncbi.nlm.nih.gov]

Biochemical Properties & Mechanisms of Action

Sodium Pyrithione (NaPT) is a broad-spectrum antimicrobial agent with the chemical formula C₅H₄NNaOS [1]. Its primary biochemical effects stem from its function as an ionophore, facilitating the transport of metal ions across biological membranes [2].

The table below summarizes its core mechanisms and the supporting evidence:

| Mechanism | Description | Experimental / Contextual Evidence |

|---|---|---|

| Metal Ionophore Activity | Binds to zinc (Zn2+) and other metal ions, increasing their intracellular concentration [2]. | Antiviral activity against SARS-CoV-2 by inhibiting viral replication [2]. |

| Microbial Growth Inhibition | Disruption of metal homeostasis is toxic to fungi and bacteria. Damages iron-sulfur (Fe-S) clusters in microbes [2]. | Use in anti-dandruff shampoos to control scalp fungi; use as a biocide in paints and textiles [1] [2]. |

| Proteasome Inhibition & Apoptosis | In a copper (Cu2+)-dependent manner, can form a complex that inhibits proteasome activity, leading to apoptosis [3]. | Primarily observed with Disulfiram (another dithiocarbamate), but relevant due to shared metal-chelation properties [3]. |

| Induction of Oxidative Stress | Increases reactive oxygen species (ROS) in cells, triggering oxidative stress-mediated apoptosis [3]. | Demonstrated in inflammatory breast cancer models using Disulfiram-Copper complexes [3]. |

Experimental Insights in Cancer Models

While direct studies on NaPT are limited in the available literature, research on its analog Disulfiram (DSF), when complexed with copper, provides a strong precedent for its potential biochemical effects in cancer, particularly through metal-dependent mechanisms [3].

- Reversal of Chemoresistance: In triple-negative breast cancer (TNBC) models, DSF/Cu complex was shown to completely reverse resistance to paclitaxel and cisplatin. It achieved this by reducing the population of cancer stem cells (CSCs), inhibiting ALDH activity, and downregulating stemness-related proteins like Sox2 and Nanog [3].

- Apoptosis Induction: The pro-apoptotic effect was linked to an increased Bax/Bcl-2 ratio and enhanced expression of p53 and p21 proteins [3].

- Synergistic Cytotoxicity: The combination of DSF/Cu with conventional chemotherapeutic agents resulted in synergistic cytotoxicity, significantly more effective than any single agent alone [3].

Detailed Experimental Protocol

The following is a detailed methodology, adapted from research on zinc signaling, suitable for investigating the kinase-mediated effects of metal-pyrithione complexes [4].

Objective: To investigate the activation of tyrosine kinases and downstream signaling pathways following treatment with a Zinc-Pyrithione complex.

Workflow Overview:

Diagram of experimental workflow for kinase pathway analysis.

Step-by-Step Methodology:

Cell Culture and Preparation:

- Use relevant cell lines (e.g., Tamoxifen-resistant MCF-7 breast cancer cells (TamR), which natively exhibit high ZIP7 expression) [4].

- Culture cells in standard medium until they reach 70-80% confluence.

Treatment with Zinc-Pyrithione Complex:

- Prepare a solution of Zinc-Pyrithione complex in the culture medium. A DSF/Cu study used concentrations in the micromolar (μM) range (e.g., 1-10 μM) [3].

- Treat cells for a defined time course (e.g., 0, 5, 10, 15, 30 minutes). Research on analogous pathways showed tyrosine kinase activation can occur within 10-15 minutes of zinc stimulation [4].

Cell Lysis and Harvest:

- At each time point, lyse cells using a RIPA buffer supplemented with protease and phosphatase inhibitors.

- Clarify lysates by centrifugation and quantify protein concentration.

Analysis of Protein Associations and Phosphorylation:

- Immunoprecipitation (IP) and Western Blot: To investigate the association between the zinc transporter ZIP7 and kinase CK2, perform IP on 500 μg of total protein using a specific ZIP7 antibody. Probe the immunoprecipitates for CK2α via Western Blot [4].

- Proximity Ligation Assay (PLA): Use a Duolink PLA kit to visualize in situ protein associations. Plate cells on chamber slides, treat, fix, and incubate with primary antibodies against ZIP7 and CK2. Follow the manufacturer's protocol for ligation and amplification. A fluorescent dot will appear wherever the two proteins are within 40 nm, confirming close association [4].

- Downstream Pathway Analysis: Probe whole-cell lysates with phospho-specific antibodies (e.g., anti-phospho-tyrosine, phospho-AKT, phospho-ERK1/2) by Western Blot to monitor activation of downstream signaling pathways [4].

Inferred Signaling Pathway

Based on the mechanism of the related compound Disulfiram and the role of zinc transporters, the following diagram illustrates a potential signaling pathway for pyrithione-mediated metal transport. This model synthesizes information from the search results to propose a logical sequence of events.

Proposed signaling pathway for zinc-pyrithione mediated cellular effects.

Research Gaps and Future Directions

The repurposing of metal-ionophores like sodium pyrithione for oncology is promising but requires deeper investigation. Key research gaps identified include:

- Direct Evidence for NaPT: Most mechanistic data on cancer pathways comes from studies on Disulfiram. Direct validation of these mechanisms using Sodium Pyrithione is needed [3].

- CK2-ZIP7 Link: While CK2-mediated phosphorylation of ZIP7 is a validated mechanism for zinc release [4], its specific activation by pyrithione complexes remains to be conclusively demonstrated.

- Systemic Pharmacokinetics: A foundational study in rhesus monkeys showed slow topical absorption and systemic distribution of NaPT, but modern ADME (Absorption, Distribution, Metabolism, Excretion) studies are lacking [5].

References

- 1. What is Sodium Pyrithione? Uses, How It Works & Top ... [linkedin.com]

- 2. Pyrithione – Knowledge and References [taylorandfrancis.com]

- 3. Pyrithione Sodium - an overview [sciencedirect.com]

- 4. Protein kinase CK2 triggers cytosolic zinc signaling ... [pmc.ncbi.nlm.nih.gov]

- 5. Topical and systemic absorption of sodium pyrithione ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis of Pyrithione Sodium Metal Chelation Properties

Introduction to Pyrithione Sodium

This compound (chemical name: sodium 2-pyridinethiol-1-oxide) is an organosulfur compound with exceptional metal chelation capabilities that form the basis for its diverse applications in pharmaceutical development and materials science. This water-soluble salt exists as a yellow to very deep brown transparent liquid in its common 40% aqueous solution form, characterized by a distinctive slight characteristic odor [1]. The compound's fundamental structure consists of a pyridine N-oxide ring system with a thiol group adjacent to the N-oxide function, creating an optimal arrangement for chelating various metal ions through its O,S-donor set [2]. This technical guide comprehensively examines the metal chelation properties of this compound, with detailed experimental protocols and visualization of mechanisms relevant to researchers and drug development professionals.

Table 1: Fundamental Chemical Properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 3811-73-2 |

| Molecular Formula | C₅H₄NNaOS |

| Molecular Weight | 151.16 g/mol |

| Chemical Structure | 2-pyridinethiol-1-oxide sodium salt |

| Appearance | Yellow to very deep brown transparent liquid (40% solution) |

| Solubility in Water | 53.7 g/100 mL at 20°C |

| Solubility in Ethanol | 19% (by mass fraction) |

| Optimal pH Range | 7-10 (2% aqueous solution pH ≈ 8.0) |

| Storage Conditions | Hygroscopic; -20°C freezer under inert atmosphere |

Metal Chelation Chemistry

Chelation Mechanism and Structural Basis

The metal coordination chemistry of this compound centers on its ability to form stable complexes through its O,S-donor set, creating primarily five-membered chelate rings with metal ions [2]. The deprotonated form of pyrithione coordinates metal ions through the oxygen atom of the N-oxide group and the sulfur atom of the thiolate function, resulting in bidendate coordination that generates exceptionally stable complexes. This coordination mode has been confirmed through single crystal X-ray crystallography studies of various pyrithione-metal complexes [2]. The compound's chelating efficiency remains optimal within the pH range of 7-10, outside of which complex stability may be compromised due to proton competition or hydroxide precipitation [1].

Research demonstrates that this compound exhibits a strong preference for coordinating with transition metals, forming complexes with varying stoichiometries depending on the metal ion characteristics and reaction conditions. The resulting complexes display enhanced biological activity compared to the parent compound in many cases, particularly noted in the significantly increased antifungal and cytotoxic properties of metal complexes compared to this compound alone [3]. This enhanced activity stems from both increased cellular uptake of the metal complexes and targeted delivery of metal ions to critical cellular components.

Table 2: Metal Chelation Properties of this compound

| Metal Ion | Complex Stoichiometry | Key Properties | Documented Applications |

|---|---|---|---|

| Zinc (Zn²⁺) | 1:2 (Metal:Ligand) | White crystalline solid; Limited water solubility; Photostable | Antidandruff shampoos; Antifouling paints; Topical antifungals |

| Copper (Cu²⁺) | 1:2 (Metal:Ligand) | Reddish-brown; Enhanced redox activity; ROS generation | Anticancer applications; Antibacterial coatings; Wood preservatives |

| Ruthenium (Ru²⁺) | Incorporation in organoruthenium(II) arene complexes | High stability in solution; Cytotoxic activity | Experimental chemotherapeutics; Antibacterial agents |

| Manganese (Mn²⁺) | Not fully characterized | Catalyst for oxidation reactions | Industrial biocides; Polymerization catalysts |

| Iron (Fe²⁺/Fe³⁺) | Variable stoichiometry | Disruption of iron-sulfur clusters; Fungistatic activity | Investigation as antifungal mechanism |

Stability and Reactivity of Complexes

The solution stability of pyrithione-metal complexes varies significantly depending on the metal center and coordination environment. Studies on organoruthenium(II) complexes with pyrithione-type ligands demonstrate exceptional stability in aqueous media, with the complexation effectively preventing oxidation of the O,S-ligands [2]. This enhanced stability contrasts with β-diketone complexes which show lower stability in solution, directly impacting their biological activity profiles. The coordination strength directly influences the pharmacological properties of these complexes, with more stable complexes generally exhibiting enhanced and more selective bioactivity [2].

The redox activity of certain pyrithione-metal complexes, particularly copper-pyrithione, contributes significantly to their biological mechanisms through the generation of reactive oxygen species (ROS). Research has demonstrated that the cytotoxic effects of pyrithione-copper complexes involve oxidative stress-mediated apoptosis in multiple cellular models, with observed decreases in anti-apoptotic proteins such as XIAP and increased PARP cleavage [3]. This redox activity forms the basis for the selective toxicity toward cancer cells, especially in aggressive subtypes characterized by high oxidative stress response scores.

Biological Implications and Therapeutic Applications

Anticancer Mechanisms Through Metal Ionophores

This compound functions as a potent zinc ionophore, facilitating zinc transport across cellular membranes and increasing intracellular zinc concentrations [4]. This mechanism has significant implications for cancer therapy, particularly in zinc-deficient malignancies where elevated intracellular zinc can trigger apoptosis and inhibit proliferation. The copper-dependent cytotoxicity of pyrithione derivatives has been extensively documented, with disulfiram (which metabolizes to pyrithione) demonstrating copper-dependent anticancer activity in various preclinical models [3]. The bis(N,N-diethyldithiocarbamate)copper(II) complex formed from disulfiram metabolism exhibits potent proteasome inhibition activity and suppression of multiple cancer-associated pathways [3].

The diagram below illustrates the copper-dependent anticancer mechanism of pyrithione complexes:

Figure 1: Copper-dependent anticancer mechanism of pyrithione involves complex formation, cellular uptake, and multiple apoptotic pathways.

In breast cancer stem cells (BCSCs), the pyrithione-copper complex exhibits dual functionality by simultaneously inhibiting proteasome activity while paradoxically activating the PI3K/PTEN/AKT survival signaling pathway [3]. This complex interplay of conflicting signaling pathways presents both challenges and opportunities for therapeutic intervention. The complex has been shown to eliminate BCSCs characterized by high ALDH activity and expression of embryonic stem cell-related proteins (Oct4, Sox2, Nanog) [3]. Furthermore, in HER2-positive breast cancer models, pyrithione-copper combination therapy inhibits HER2/Akt signaling, suggesting potential effectiveness for this aggressive breast cancer subtype [3].

Antimicrobial Activity and Membrane Interactions

The antifungal mechanism of pyrithione zinc, closely related to this compound, involves increased cellular copper uptake that leads to inactivation of iron-sulfur cluster proteins essential for microbial metabolism [4]. This mechanism is particularly effective against Malassezia globosa and Malassezia restricta, the primary fungal species responsible for dandruff and seborrheic dermatitis [5] [4]. The broad-spectrum activity extends to both gram-positive and gram-negative bacteria, with notable efficacy against resistant strains including methicillin-resistant Staphylococcus aureus (MRSA) when complexed in organoruthenium structures [2].

The membrane fluidity effects of pyrithione compounds contribute significantly to their antimicrobial activity. Pyrithione interacts nonspecifically with plasma membranes, increasing permeability and facilitating the transport of metal ions into cells [4]. This ionophore activity is not limited to copper but also applies to zinc transport, disrupting cellular metal homeostasis in microbial cells. The selective toxicity toward microbial cells over human cells may be attributed to differences in metal metabolism, membrane composition, and detoxification mechanisms.

Experimental Protocols and Methodologies

Complex Formation and Characterization

Protocol 1: Synthesis of Pyrithione-Metal Complexes

Materials: this compound salt (≥95% purity), metal salts (ZnSO₄, CuCl₂, etc.), buffer solutions (pH 5-8), organic solvents (methanol, ethanol, acetonitrile), deionized water [1] [5]

Equipment: Round-bottom flasks, magnetic stirrer with heating capability, pH meter, UV-Vis spectrophotometer, rotary evaporator, filtration apparatus [5]

Procedure:

- Prepare a 10 mM solution of this compound in appropriate buffer (pH 7.4 for physiological studies or specific pH for stability testing)

- Dissolve stoichiometric equivalent of metal salt in minimal volume of deionized water

- Slowly add the metal salt solution to the pyrithione solution with constant stirring at room temperature

- Monitor complex formation by color change and UV-Vis spectroscopy (pyrithione exhibits λmax at 334nm in H₂O) [1]

- Continue stirring for 2-4 hours to ensure complete complex formation

- For isolation: evaporate under reduced pressure or precipitate by adjusting pH

- Purify through recrystallization from appropriate solvent systems

- Characterize complexes using UV-Vis, FT-IR, and mass spectrometry [5]

Protocol 2: Spectrophotometric Analysis of Pyrithione-Metal Complexes

Principle: This method utilizes the displacement reaction between zinc pyrithione and copper ions, followed by spectrophotometric detection of displaced zinc or residual copper ions [5]

Reagents:

- Acetic acid-sodium acetate buffer (pH 5.0): Mix 2.8915 g anhydrous sodium acetate (0.035 mol) with 0.8425 mL glacial acetic acid (0.015 mol) in 500 mL deionized water [5]

- Copper acetate solution (1 mM in buffer)

- Xylenol Orange (XO) indicator solution (1 mM in buffer)

- Polyethyleneimine (PEI) solution (4 mM in buffer)

- Standard metal solutions for calibration

Procedure:

- Prepare sample solutions containing 50-200 mg of pyrithione complex in buffer [5]

- Add excess copper acetate solution (for displacement reaction)

- Incubate for 15-30 minutes with occasional shaking

- Separate precipitated copper-pyrithione complex by centrifugation

- Analyze supernatant for:

- Construct standard calibration curves with known metal concentrations

- Calculate complex stoichiometry and yield based on displacement results

The experimental workflow for analyzing pyrithione-metal complexes is systematically presented below:

Figure 2: Experimental workflow for analyzing pyrithione-metal complexes using displacement and spectrophotometric methods.

Biological Activity Assessment

Protocol 3: Cytotoxicity Evaluation in Cancer Cell Lines

Cell Lines: MDA-MB-231 (triple-negative breast cancer), SUM149 (inflammatory breast cancer), Colo 205 and Colo 320 (multidrug resistant colorectal cancer) [3] [2]

Materials: Cell culture media and supplements, 96-well tissue culture plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, copper chloride (for combination studies) [3]

Procedure:

- Culture cells in appropriate media and harvest during logarithmic growth phase

- Seed cells in 96-well plates at density of 5-10 × 10³ cells/well

- Incubate for 24 hours to allow cell attachment

- Prepare serial dilutions of this compound alone and with copper supplementation (typically 1-10 μM CuCl₂)

- Treat cells with test compounds for 48-72 hours

- Add MTT reagent (0.5 mg/mL final concentration) and incubate 2-4 hours

- Dissolve formazan crystals with DMSO and measure absorbance at 570nm

- Calculate IC₅₀ values using appropriate statistical software

Key Observations:

- Without copper supplementation, DSF (which metabolizes to pyrithione) showed no cytotoxic effects up to 10 μM [3]

- With copper addition, significant cytotoxicity observed at much lower concentrations (decrease of roughly 100-fold in IC₅₀ values) [3]

- Copper chelators (bathocuproine disulfonate, tetrathiomolybdate) completely blocked cytotoxic effects [3]

Protocol 4: Assessment of Cancer Stem Cell Population

Principle: Evaluate effect of pyrithione-copper complexes on cancer stem cells using mammosphere formation assay and ALDH activity [3]

Procedure:

- Treat resistant cancer cells (MDA-MB-231PAC10) with pyrithione/copper combination (1 μM each) for 4 hours [3]

- Analyze ALDH activity using ALDEFLUOR assay kit

- Evaluate expression of stem cell markers (Oct4, Sox2, Nanog) via immunoblotting or flow cytometry

- For mammosphere assay: seed single-cell suspension in low-attachment plates with serum-free mammosphere medium

- Treat with test compounds for 48 hours

- Count mammospheres (>50μm) after 5-7 days

- Compare mammosphere formation efficiency between treatment groups

Conclusion and Research Implications

The metal chelation properties of this compound represent a fascinating intersection of coordination chemistry and biological activity with significant implications for therapeutic development. The compound's ability to form stable complexes with biologically relevant metal ions, particularly copper and zinc, underlies its diverse applications in oncology, antimicrobial therapy, and materials science. The structure-activity relationships elucidated through rigorous experimental approaches provide a roadmap for rational design of improved pyrithione-based therapeutics with enhanced efficacy and reduced toxicity.

References

- 1. | 3811-73-2 Sodium Pyrithione [chemicalbook.com]

- 2. Comparison of Solution Chemical Properties and ... [pmc.ncbi.nlm.nih.gov]

- 3. sciencedirect.com/topics/medicine-and-dentistry/ pyrithione - sodium [sciencedirect.com]

- 4. : Uses, Interactions, Mechanism of Action | DrugBank Online Pyrithione [go.drugbank.com]

- 5. Data article A simple and facile spectrophotometric tool for ... [sciencedirect.com]

Experimental Data on Stability and Degradation

The table below summarizes key experimental findings related to the stability and degradation of sodium pyrithione from the search results:

| Aspect | Experimental Condition | Findings & Stability | Citation |

|---|---|---|---|

| General Thermal & pH Stability | In dark, pH 4.5-9.5, 100°C | Stable for at least 120 hours | [1] |

| Photochemical Degradation | In light or with weak oxidizing agents | Converts to 2,2'-dithiobis-pyridine-N,N'-dioxide (di pyrithione) | [1] |

| Degradation with Strong Oxidizers | In alkaline solution (pH > 9.5) | Converted to pyrithione sulfonic acid | [1] |

| Biological Half-Life (in vivo) | Rats (35 & 70 mg/kg, ip); ACTH & CORT levels | Significant increase after 24 hours; return to baseline after 96 hours | [2] |

Detailed Experimental Protocol

One research paper provides a detailed methodology for studying the biological effects of sodium pyrithione in a rat model, which offers a template for in vivo experimental design [2].

- Experimental Animals: Adult male Wistar albino rats (body weight 238–287 g) were used. They were housed under a 12:12 hour light-dark cycle at 21–25°C with free access to standard chow and water [2].

- Chemical Administration: Sodium pyrithione was administered via intraperitoneal (ip) injection at two dose levels: 35 mg/kg and 70 mg/kg. A control group received an equivalent volume of saline (0.09% NaCl) [2].

- Study Groups and Timing: The study included six groups (n=10 each) to assess effects at two time points: 24 hours and 96 hours post-injection. This included control and experimental groups for each dose and time point [2].

- Sample Collection: At the designated times (24 or 96 hours), intracardiac blood samples (2-3 ml) were collected from all rats under diethylether anesthesia [2].

- Sample Analysis: Blood samples were centrifuged to separate serum, which was stored at -80°C. Serum levels of ACTH and Corticosterone (CORT) were determined using rat-specific commercial ELISA kits [2].

- Statistical Analysis: Data were analyzed using a two-factor analysis of variance (ANOVA), followed by Duncan's multiple comparison test to determine significant differences between groups [2].

The workflow for this in vivo study can be summarized as follows:

Key Insights and Data Gaps

A significant challenge is the common misconception that sodium pyrithione is not environmentally dangerous due to a rapid approximate photodegradation time of 8 minutes in natural light [2]. However, one study critically notes that the biodegradation of metal pyrithiones like ZnPT is negligible without sunlight, and the combination of microbial and photodegradation does not shorten this time, indicating a lack of biodegradation and potential for persistence, particularly in low-light aquatic environments [2].

It is also important to differentiate sodium pyrithione from other similar compounds. Zinc Pyrithione (ZPT), for example, is known to be persistent in low-light marine environments [3]. The degradation pathways for sodium pyrithione involve specific chemical transformations, forming first dipyrithione and ultimately sulfonic acid derivatives under different conditions [1].

References

Comprehensive Application Notes and Protocols for Pyrithione Sodium in Cell Culture Research

Introduction to Pyrithione Sodium

This compound (CAS No. 15922-78-8), also known as sodium pyrithione or SQ-3277, is the sodium salt of pyrithione (1-hydroxy-2(1H)-pyridinethione) with a molecular weight of 149.15 g/mol and chemical formula C~5~H~4~NNaOS [1]. This organosulfur compound functions as a broad-spectrum antimicrobial agent and metal ionophore, facilitating the transport of metal ions across biological membranes. Initially isolated from cephalosporin molecules, this compound and its metal complexes exhibit fumarate reductase inhibitory activity, suggesting potential applications against trypanosomes [1]. In biomedical research, this compound serves as a valuable tool compound for investigating metal ion homeostasis, oxidative stress mechanisms, and as a chemosensitizer in combination therapies.

The primary mechanism of this compound involves its function as a zinc and copper ionophore, enabling these essential metal ions to traverse lipid bilayers and increase intracellular metal concentrations [2]. This metal ionophore activity underlies its diverse biological effects, including induction of oxidative stress, mitochondrial dysfunction, and modulation of cellular signaling pathways. Notably, the bioactivity of pyrithione is largely dependent on metal complexation, with copper and zinc pyrithione complexes demonstrating enhanced cytotoxic effects compared to the sodium salt alone [3] [4]. Understanding these fundamental properties is essential for designing appropriate experimental approaches with this compound in cell culture systems.

Chemical Properties and Handling

Basic Characteristics and Storage

This compound is typically supplied as a crystalline powder with high purity (≥99%) and requires specific handling to maintain stability and activity. The compound should be stored desiccated at -20°C, protected from light, and under inert atmosphere when possible due to potential sensitivity to oxidation and hydrolysis [1]. Proper storage conditions are critical for maintaining compound integrity, as pyrithione compounds can undergo photodegradation to less toxic metabolites when exposed to light [5]. Researchers should note the lot-specific certificate of analysis provided by manufacturers, which confirms identity, purity, and quality controls.

When handling this compound, appropriate personal protective equipment (PPE) including gloves, lab coat, and safety glasses should be worn, and procedures should be conducted in a fume hood when weighing powder or preparing concentrated stock solutions. The compound should be allowed to equilibrate to room temperature before opening containers to prevent moisture condensation, and any unused material should be promptly returned to recommended storage conditions.

Solubility and Compatibility

This compound exhibits high aqueous solubility, unlike zinc pyrithione which is typically delivered as a microparticle in commercial formulations [6]. For cell culture applications, this compound is generally dissolved in sterile dimethyl sulfoxide (DMSO) to create concentrated stock solutions (typically 10-100 mM), which can be further diluted into aqueous culture media. The stability of this compound in solution varies depending on conditions, with stock solutions in DMSO remaining stable for approximately 3-6 months when stored at -80°C, though researchers should verify stability for their specific applications.

Table 1: Solubility and Storage Conditions for this compound

| Property | Specification | Notes |

|---|---|---|

| Molecular Weight | 149.15 g/mol | [1] |

| CAS Number | 15922-78-8 | [1] |

| Aqueous Solubility | High | Unlike zinc pyrithione which has limited aqueous solubility |

| Recommended Stock Solvent | Anhydrous DMSO | Use high purity, sterile-filtered DMSO |

| Stock Concentration | 10-100 mM | Based on experimental requirements |

| Storage Temperature | -20°C to -80°C | Desiccated, protected from light |

| Solution Stability | 3-6 months at -80°C | Batch-dependent; monitor for precipitation |

The compound is compatible with most standard cell culture media and buffers, though researchers should be aware that the presence of serum or other metal ions in culture media may influence pyrithione behavior through complex formation. Additionally, the antioxidant properties of compounds commonly added to culture media (e.g., N-acetylcysteine) may antagonize pyrithione-induced oxidative stress [4].

Preparation and Dosing Protocols

Stock Solution Preparation

The preparation of consistent stock solutions is critical for reproducible experimental outcomes with this compound. The following protocol describes the standard method for generating 100 mM stock solution:

Equipment and Reagents: this compound powder, anhydrous DMSO (high purity, sterile), sterile glass vials or cryotubes, analytical balance, sonication bath, and Class II biological safety cabinet.

Weighing Procedure: Tare a sterile vial on an analytical balance. Quickly transfer 14.9 mg of this compound powder to the vial to achieve a 100 mM concentration when dissolved in 1 mL of DMSO. Minimize exposure to air and humidity during weighing.

Dissolution: Add 1 mL of anhydrous DMSO to the vial. Cap tightly and vortex for 30-60 seconds until the powder is completely dissolved. If necessary, briefly sonicate in a sonication bath for 1-2 minutes to ensure complete dissolution.

Aliquoting and Storage: Aseptically aliquot the stock solution into smaller volumes (10-50 μL) to avoid repeated freeze-thaw cycles. Store at -80°C in tightly sealed, light-protected vials. Under these conditions, the stock solution remains stable for approximately 6 months.

Quality Control: Record the preparation date, concentration, batch number, and any observations (color, clarity, precipitation). Before use, visually inspect for particulate matter or discoloration.

Cellular Dosing and Treatment

When preparing working concentrations from stock solutions, consider the following key parameters:

Dilution Scheme: Thaw stock solution on ice and prepare intermediate dilutions in DMSO before adding to culture media. The final DMSO concentration in cell culture should not exceed 0.1% (v/v) to minimize solvent toxicity.

Dosing Concentration Range: Based on published studies, effective concentrations for this compound typically range from 100-400 nM in cell culture systems, though this varies significantly by cell type and experimental objective [4] [7]. Include a vehicle control (DMSO at same final concentration) and consider a positive control appropriate for your assay (e.g., staurosporine for apoptosis induction).

Treatment Duration: Exposure times range from 1-48 hours depending on the experimental endpoint. For assessment of acute cytotoxicity, 24-hour treatments are common [4].

Culture Conditions: Maintain standard cell culture conditions (37°C, 5% CO~2~, humidified atmosphere) during compound exposure unless experimental design specifies otherwise.

Table 2: Typical Dosing Parameters for this compound in Cell Culture

| Cell Type/System | Concentration Range | Treatment Duration | Key Observations |

|---|---|---|---|

| SH-SY5Y/Astrocyte Co-culture | 100-400 nM | 24 hours | Dose-dependent cytotoxicity; neurotoxicity at lower concentrations [4] |

| BHK-21 Cells | 0.1-1 μg/mL (~0.67-6.7 μM) | Varies by assay | Reversible growth inhibition at lower doses; irreversible at higher doses [7] |

| Chinese Hamster V79 Cells | 0.01-0.03 μg/mL (~0.067-0.2 μM) | Colony formation assay | Sharp reduction in survival over narrow dose range [7] |

| Breast Cancer Models | Varies with copper addition | 4 hours to 48 hours | Enhanced potency with copper supplementation [3] |

Cytotoxicity Assessment Protocols

Cell Viability and Proliferation Assays

Assessment of cell viability and proliferation is fundamental to evaluating this compound effects. The following protocol outlines a comprehensive approach using multiple complementary assays:

Materials: Cell cultureware appropriate for assay format, cell lines of interest, culture media and supplements, this compound stock solutions, assay-specific reagents (MTT, WST-1, PrestoBlue, etc.), multiwell plate reader.

Procedure:

Cell Seeding: Seed cells in appropriate multiwell plates at densities determined by growth characteristics (typically 1-5 × 10^4^ cells/well for 96-well format). Include blank wells without cells for background subtraction. Allow cells to adhere overnight (or appropriate attachment period).

Compound Treatment: Prepare serial dilutions of this compound in complete culture media covering the anticipated effective concentration range (typically from 10 nM to 10 μM). Include vehicle control (0.1% DMSO) and positive control for cytotoxicity. Replace culture media with treatment solutions.

Incubation: Incubate cells with compound for predetermined duration (typically 24-72 hours) under standard culture conditions.

Viability Assessment:

- Metabolic Assays: Following manufacturer's protocols, add MTT (0.5 mg/mL final concentration), WST-1, or other tetrazolium-based reagents and incubate for 1-4 hours. Measure absorbance at appropriate wavelengths.

- Membrane Integrity Assays: For lactate dehydrogenase (LDH) release assays, collect culture supernatants and measure LDH activity according to manufacturer's instructions.

- ATP-based Assays: For luminescence-based viability assays, lyse cells and measure ATP content following manufacturer's protocols.

Data Analysis: Calculate percentage viability relative to vehicle control after background subtraction. Generate dose-response curves and calculate IC~50~ values using appropriate software (GraphPad Prism, R, etc.).

Troubleshooting Notes:

- Z-factor: Ensure assay robustness with Z-factor >0.5 for high-throughput applications.

- Edge effects: Randomize treatment positions and consider using perimeter wells with PBS only.

- Time dependence: For prolonged exposures (>24 hours), consider media refreshment with compound to maintain consistent concentration.

Oxidative Stress Assessment

This compound induces oxidative stress as a key mechanism of action. The following protocol details assessment of reactive oxygen species (ROS) generation:

Materials: ROS-sensitive fluorescent probes (e.g., H~2~DCFDA, DHE), fluorescence plate reader or flow cytometer, antioxidant controls (e.g., N-acetylcysteine), PBS, H~2~O~2~ (positive control).

Procedure:

Cell Preparation and Treatment: Seed cells as for viability assays and treat with this compound at appropriate concentrations for predetermined times (typically 2-24 hours).

Probe Loading: Following treatment, wash cells with PBS and incubate with ROS-sensitive fluorescent probe (e.g., 10 μM H~2~DCFDA in serum-free media) for 30-45 minutes at 37°C.

Signal Measurement: Wash cells with PBS to remove excess probe and measure fluorescence immediately (excitation/emission: 485/535 nm for H~2~DCFDA). For flow cytometry, collect 10,000 events per sample using appropriate laser and filter settings.

Antioxidant Protection: To confirm oxidative stress mechanism, include parallel treatments with this compound in combination with antioxidants such as N-acetylcysteine (NAC, 2 mM pretreatment for 1 hour) [4].

Data Analysis: Express ROS levels as fold-change relative to vehicle control. Statistical analysis should include comparison to antioxidant co-treatment conditions to confirm specificity.

Technical Notes:

- Include a positive control (e.g., 100-500 μM H~2~O~2~ for 30-60 minutes) to validate assay sensitivity.

- Consider multiple ROS probes to detect different reactive species (superoxide, hydrogen peroxide, peroxynitrite).

- Account for potential direct interaction between this compound and fluorescent probes by including compound-only controls without cells.

Mechanistic Studies Protocols

Metal Chelation and Combination Studies

The activity of this compound is significantly modulated by metal availability, particularly copper and zinc. This protocol describes approaches for investigating metal-dependent effects:

Materials: Metal salts (CuCl~2~, ZnCl~2~, etc.), metal chelators (bathocuproine disulfonate, tetrathiomolybdate), sterile PBS or water for preparing metal solutions.

Procedure:

Metal Supplementation:

- Prepare stock solutions of metal salts (e.g., 1-10 mM CuCl~2~ or ZnCl~2~ in sterile water).

- Combine this compound with varying concentrations of metal ions (typically 0.1-10 μM) in culture media.

- Incubate cells with this compound alone and in combination with metal ions.

- Assess endpoints (viability, ROS, etc.) and compare treatments to identify synergistic interactions.

Metal Chelation:

- Pretreat cells with metal chelators (e.g., 10-100 μM bathocuproine disulfonate or tetrathiomolybdate) for 1-2 hours before this compound addition.

- Continue co-incubation during this compound treatment.

- Compare effects with this compound alone to determine metal dependence.

Experimental Design: Include appropriate controls (metals alone, chelators alone, vehicle controls) to distinguish specific interactions.

Applications: This approach is particularly relevant for investigating the copper-dependent anticancer activity of pyrithione derivatives, where combination with copper significantly enhances cytotoxicity against various cancer models, including breast cancer and inflammatory breast cancer [3].

Gene Expression Analysis

Evaluation of gene expression changes provides insight into this compound mechanisms. This protocol focuses on RNA extraction and quantitative PCR:

Materials: RNA extraction kit, DNase I, reverse transcription kit, qPCR reagents, primers for genes of interest, housekeeping genes, and equipment (thermal cycler, real-time PCR system).

Procedure:

Cell Treatment and RNA Extraction:

- Treat cells with this compound at relevant concentrations and time points (e.g., IC~50~ for 6-24 hours).

- Extract total RNA using appropriate kits with DNase I treatment to remove genomic DNA contamination.

- Quantify RNA concentration and quality (A~260~/A~280~ ratio ~2.0, integrity by electrophoresis if possible).

cDNA Synthesis:

- Perform reverse transcription with 0.5-1 μg total RNA using random hexamers and reverse transcriptase according to manufacturer's protocols.

- Include no-reverse transcriptase controls for each sample to detect genomic contamination.

Quantitative PCR:

- Design primers for genes of interest (e.g., oxidative stress response genes, apoptosis regulators, neurodevelopmental markers).

- Perform qPCR reactions in triplicate with appropriate controls (no template, positive control).

- Use standardized cycling conditions appropriate for your detection chemistry (SYBR Green, TaqMan).

Data Analysis:

- Calculate relative gene expression using the 2^-ΔΔCt^ method with normalization to appropriate housekeeping genes.

- Perform statistical analysis to identify significant expression changes.

Applications: This approach has revealed that pyrithione compounds downregulate genes involved in neurodevelopment and maturation while upregulating astrocyte markers in neuronal models [4].

Experimental Design and Workflow

The following workflow diagram illustrates a comprehensive approach to investigating this compound mechanisms in cell culture systems:

Figure 1: Comprehensive Workflow for this compound Cell Culture Studies

Key Experimental Considerations

Cell Model Selection: Choose cell models relevant to research questions. Neuronal models (e.g., SH-SY5Y) for neurotoxicity studies [4]; cancer models for chemotherapeutic potential [3]; primary cells for physiological relevance.

Appropriate Controls: Include vehicle controls (DMSO), positive controls for specific endpoints, and where relevant, comparison to zinc pyrithione or copper pyrithione.

Time Course Experiments: Conduct preliminary time course studies to identify optimal treatment durations for specific endpoints.

Mechanistic Confirmation: Use pharmacological inhibitors (e.g., antioxidants, metal chelators) to confirm proposed mechanisms.

Replication: Perform independent experiments with multiple replicates to ensure statistical robustness.

Troubleshooting and Optimization

Table 3: Common Technical Issues and Optimization Strategies

| Problem | Potential Causes | Solutions |

|---|---|---|

| High variability in viability assays | Inconsistent cell seeding, compound precipitation, edge effects in plates | Standardize seeding protocol, ensure complete compound dissolution, use plate randomizations |

| Lack of dose response | Concentration range too narrow, exposure time too short | Expand concentration range (0.1 nM-100 μM), extend treatment duration, verify stock solution concentration |

| Inconsistent results between experiments | Compound degradation, cell passage differences, serum batch variations | Use fresh stock solutions, limit cell passage number, use consistent serum batches |

| Unexpected cytotoxicity in controls | Solvent toxicity, contamination, improper media preparation | Limit DMSO to ≤0.1%, verify sterility, freshly prepare culture media |

| No antioxidant protection | Insufficient antioxidant concentration, wrong mechanism hypothesis | Titrate antioxidant concentration (e.g., 0.5-5 mM NAC), consider alternative mechanisms |

When optimizing this compound experiments, consider the following additional factors:

Cell Density Effects: Higher cell densities may provide protection against this compound cytotoxicity through contact-mediated survival signals or altered metabolic state. Conduct pilot experiments to identify appropriate seeding densities for your specific assay.

Serum Effects: Serum components can bind pyrithione or metals, potentially reducing effective concentrations. For precise control of metal availability, consider using defined, serum-free media where appropriate.

Metabolic State: Cellular response to this compound may vary with metabolic activity. Consider cell cycle synchronization or growth factor deprivation to reduce variability.

Metal Contamination: Trace metals in water, media, or labware can influence results. Use high-purity water and consider chelation pretreatment of media if metal contamination is suspected.

References

- 1. This compound [targetmol.com]

- 2. Pyrithione - an overview [sciencedirect.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. Copper pyrithione and zinc pyrithione induce cytotoxicity and ... [pmc.ncbi.nlm.nih.gov]

- 5. Seasonal variations in the effect of zinc pyrithione and ... [sciencedirect.com]

- 6. Targeted Delivery of Zinc Pyrithione to Skin Epithelia [mdpi.com]

- 7. The effect and mode of action of zinc pyrithione on cell ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Targeting Cancer Stem Cells with Pyrithione Metal Complexes

Introduction to Pyrithione Compounds in Oncology Research

Pyrithione (1-hydroxy-2(1H)-pyridinethione) and its metal complexes represent a class of compounds with significant yet underexplored potential in cancer therapeutics, particularly against therapy-resistant cancer stem cells (CSCs). Originally developed as antimicrobial agents, these compounds have demonstrated remarkable anti-neoplastic activity across various cancer types, with recent evidence suggesting they can effectively target the CSC subpopulations responsible for tumor recurrence and metastasis. The zinc (ZnPT) and copper (CuPT) complexes have become particularly interesting due to their unique mechanisms of action, which differ substantially from conventional chemotherapeutic agents.

The pyrithione backbone serves as an excellent chelator of metal ions, forming complexes that exhibit enhanced cellular uptake and novel biological activities compared to their parent compounds. While ZnPT has been FDA-approved for topical use against fungal infections and is widely used in anti-dandruff shampoos, recent drug repurposing screens have revealed its potent activity against various cancer types, including triple-negative breast cancer (TNBC), pancreatic cancer, and leukemias. Similarly, copper pyrithione derivatives have demonstrated between 1-2 orders of magnitude higher activity than cisplatin against resistant cancer cell lines, with significantly reduced systemic toxicity profiles [1] [2]. This document provides comprehensive application notes and experimental protocols for researchers investigating pyrithione compounds in cancer stem cell studies.

Mechanisms of Action and Molecular Targets

Primary Molecular Pathways

Pyrithione metal complexes exert their anticancer effects through multiple interconnected mechanisms that collectively target vital cellular processes in cancer stem cells:

Reactive Oxygen Species (ROS) Generation: Both copper and zinc pyrithione complexes induce significant oxidative stress through ROS generation. Copper pyrithione derivatives localize primarily in the endoplasmic reticulum, where they disrupt protein folding and activate the unfolded protein response, leading to ER stress-mediated apoptosis. This subcellular localization is highly unusual for metal-based therapeutics and represents a novel mechanism for bypassing conventional drug resistance pathways [1] [3].

Cuproptosis Induction: ZnPT functions as a copper ionophore, facilitating copper influx into mitochondria and leading to a novel form of copper-dependent cell death termed cuproptosis. This process involves copper binding to lipoylated proteins in the tricarboxylic acid (TCA) cycle, resulting in protein aggregation, proteotoxic stress, and cell death. Key affected proteins include dihydrolipoamide S-acetyltransferase (DLAT), dihydrolipoamide branched chain transacylase E2 (DBT), and glycine cleavage system protein H (GCSH) [2].

DNA Damage and Mismatch Repair Alteration: ZnPT treatment causes significant DNA damage, as evidenced by increased γ-H2A.X foci formation and detection of DNA strand breaks via single-cell gel electrophoresis. Additionally, ZnPT alters mismatch repair (MMR) machinery by downregulating MSH2 and MSH6 expression, leading to DNA damage accumulation and activation of the STING signaling pathway, which enhances tumor immunogenicity [4] [5].

Mitochondrial Dysfunction: Both ZnPT and CuPT induce mitochondrial membrane depolarization, ATP depletion, and disruption of electron transport chain function. This metabolic catastrophe particularly affects CSCs, which often rely on mitochondrial metabolism for their survival and self-renewal capabilities [3] [2].

Cancer Stem Cell-Specific Targets

Pyrithione complexes demonstrate particular efficacy against cancer stem cells through several targeted mechanisms:

ALDH Inhibition: ZnPT and CuPT effectively inhibit aldehyde dehydrogenase (ALDH) activity, a key enzyme involved in stem cell maintenance and chemoresistance. In TNBC models, ZnPT treatment significantly reduced the ALDH-positive cell population and reversed chemoresistance to paclitaxel and cisplatin [6].

Stemness Factor Suppression: Treatment with pyrithione complexes downregulates critical stemness transcription factors including Nanog, Sox2, and Oct4. In inflammatory breast cancer models, the DSF-Cu complex (functionally similar to CuPT) eliminated BCSCs by inhibiting HER2/Akt signaling and reducing sphere-forming capacity [6].

Proteasome Inhibition: Copper pyrithione complexes inhibit deubiquitinase activity, leading to disruption of the proteasome and accumulation of polyubiquitinated proteins. This mechanism preferentially targets CSCs, which are particularly dependent on proteasomal homeostasis for their survival [1].

The following diagram illustrates the key signaling pathways through which pyrithione complexes target cancer stem cells:

Figure 1: Signaling Pathways of Pyrithione Complexes in Targeting Cancer Stem Cells. This diagram illustrates the multifaceted mechanisms through which pyrithione metal complexes exert their effects on cancer stem cells, including disruption of metal ion homeostasis, induction of various cellular stresses, and specific targeting of CSC maintenance pathways.

Experimental Protocols and Methodologies

Compound Preparation and Handling

3.1.1 Stock Solution Preparation

Zinc Pyrithione (ZnPT) Stock: Dissolve ZnPT in high-quality DMSO to prepare a 100 mM stock solution. Aliquot and store at -20°C protected from light. Under these conditions, the compound remains stable for at least 6 months. For working concentrations, dilute in culture medium to achieve final DMSO concentrations ≤0.1% (v/v) [3] [2].

Copper Pyrithione (CuPT) Stock: Prepare CuPT complexes according to published synthetic methods involving the reaction of substituted 2-halopyridines with sodium hydrogen sulfide followed by complexation with copper chloride under basic conditions. Purify via preparative HPLC and characterize by mass spectrometry and analytical HPLC. Prepare DMSO stock solutions at 10-50 mM concentrations based on solubility [1].

Fluorescent Analog Synthesis: For tracking cellular localization, synthesize BODIPY-conjugated copper pyrithione via copper-catalyzed azide-alkyne cycloaddition between alkyne-functionalized pyrithione and BODIPY-TR azide. Purify by preparative HPLC and confirm structure by HRMS. This analog exhibits absorption λmax = 587 nm and emission λmax = 619 nm, suitable for fluorescence microscopy [1].

3.1.2 Cell Culture and CSC Enrichment

Cancer Stem Cell Enrichment: Enrich CSCs using the mammosphere formation assay. Plate single-cell suspensions (10,000 cells/mL) in ultralow attachment plates using serum-free DMEM/F12 medium supplemented with 20 ng/mL EGF, 10 ng/mL bFGF, B27 supplement, and 4 μg/mL heparin. Culture for 7-14 days, with fresh growth factors added every 3-4 days [6].

CSC Maintenance: For adherent CSC cultures, use collagen-coated plates and maintain in specialized media formulations. For TNBC CSCs, use MammoCult Human Medium with freshly added heparin and hydrocortisone. Passage spheres every 7-10 days by mechanical dissociation [6] [2].

Viability and Proliferation Assays

3.2.1 Cell Viability Assessment

MTT Assay Protocol: Seed cells in 96-well plates at optimized densities (3-5×10³ cells/well for most cancer cell lines). After 24 hours, treat with serial dilutions of pyrithione compounds (typically 0.1-10 μM range). Incubate for 48-72 hours, then add MTT solution (0.5 mg/mL final concentration) for 3-4 hours at 37°C. Dissolve formazan crystals in DMSO and measure absorbance at 570 nm with reference at 630 nm. Calculate IC₅₀ values using non-linear regression analysis [3] [2].

ATP-Based Viability Assay: Using commercially available luminescent ATP detection assays, seed white-walled 96-well plates with cells and treat with pyrithione compounds. After treatment, lyse cells and measure ATP levels according to manufacturer instructions. Normalize values to vehicle-treated controls. This method provides superior sensitivity for assessing metabolic activity, particularly in CSC populations [2].

3.2.2 Clonogenic Survival Assay

- Methodology: Seed cells at low density (200-1000 cells/well in 6-well plates) and allow to attach for 24 hours. Treat with pyrithione compounds for 24-48 hours, then replace with fresh medium and culture for 10-14 days to allow colony formation. Fix colonies with methanol:acetic acid (3:1) and stain with 0.5% crystal violet. Count colonies containing >50 cells and calculate plating efficiency and surviving fraction [6].

Cuproptosis Detection and Analysis

3.3.1 DLAT Oligomerization Assessment

Immunofluorescence Protocol: Seed cells on glass coverslips and treat with ZnPT (0.5-2 μM) for 12-24 hours. Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Incubate with anti-DLAT antibody (1:200) overnight at 4°C, followed by Alexa Fluor-conjugated secondary antibody (1:500) for 1 hour at room temperature. Mount with DAPI-containing medium and visualize using super-resolution or confocal microscopy. DLAT oligomerization appears as distinct punctate foci [2].

Western Blot Analysis under Non-Reducing Conditions: Lyse cells in RIPA buffer without β-mercaptoethanol or DTT. Separate proteins by SDS-PAGE using 4-12% Bis-Tris gels under non-reducing conditions. Transfer to PVDF membranes and probe with anti-DLAT, anti-FDX1, or anti-lipoylation antibodies. DLAT oligomers appear as high-molecular-weight smears above the 250 kDa marker [2].

3.3.2 Intracellular Metal Quantification

- ICP-MS Analysis: Harvest 1-5×10⁶ cells after pyrithione treatment and wash twice with PBS containing 5 mM EDTA to remove membrane-bound metals. Digest cells in trace metal-grade nitric acid at 65°C for 4 hours. Dilute samples with ultrapure water and analyze by inductively coupled plasma mass spectrometry (ICP-MS) using germanium or indium as internal standards. Quantify copper, zinc, and iron concentrations normalized to total protein content or cell number [2].

Cancer Stem Cell Population Analysis

3.4.1 ALDH Activity Assay

- Flow Cytometry Protocol: Use the ALDEFLUOR kit according to manufacturer instructions. Harvest 2-5×10⁵ cells after pyrithione treatment and resuspend in ALDEFLUOR assay buffer containing the BODIPY-aminoacetaldehyde substrate. Incubate for 45 minutes at 37°C, with a control sample treated with the ALDH inhibitor diethylaminobenzaldehyde (DEAB). Analyze by flow cytometry using 488 nm excitation and 530/30 nm emission filters. The ALDH-high population represents CSCs [6].

3.4.2 Mammosphere Formation Assay

Primary Sphere Formation: After pyrithione treatment, dissociate cells to single-cell suspension and plate in CSC-enriching conditions at clonal density (1-10 cells/μL). Culture for 7-10 days, then count spheres >50 μm in diameter. Calculate sphere-forming efficiency as (number of spheres/number of cells seeded) × 100% [6].

Secondary/Serial Sphere Formation: Collect primary spheres by gentle centrifugation, dissociate to single cells, and replate in fresh sphere-forming medium without additional drug treatment. This assesses self-renewal capacity, a defining characteristic of CSCs [6].

Table 1: Optimal Concentrations of Pyrithione Compounds for CSC-Targeted Experiments

| Cell Type | Compound | IC₅₀ Value | CSC Inhibition Concentration | Treatment Duration |

|---|---|---|---|---|

| TNBC (MDA-MB-231) | ZnPT | 1.4 μM [2] | 1.0-1.6 μM [2] | 48-72 hours |

| TNBC (HCC1806) | ZnPT | 1.4 μM [2] | 1.0-1.6 μM [2] | 48-72 hours |

| Pancreatic Cancer | CuPT derivatives | 0.01-0.1 μM [1] | 0.05-0.2 μM [1] | 48 hours |

| Breast Cancer (MCF-7) | CuPT derivatives | 0.01-0.1 μM [1] | 0.05-0.2 μM [1] | 48 hours |

| Inflammatory Breast Cancer | DSF-Cu (analog) | 0.1-0.5 μM [6] | 0.2-1.0 μM [6] | 48 hours |

Table 2: Key Mechanistic Assays for Pyrithione Compound Analysis

| Assay Type | Key Readouts | Optimal Timing | Controls Recommended |

|---|---|---|---|

| Cuproptosis Detection | DLAT oligomerization, FDX1 expression, lipoylated protein accumulation | 12-24 hours | Copper chelators (TTM, BCS), NAC antioxidant |

| ROS Measurement | DCFDA fluorescence, MitoSOX Red for mitochondrial superoxide | 2-6 hours | NAC pretreatment, H₂O₂ positive control |

| Stemness Marker Analysis | Nanog, Sox2, Oct4 expression (qPCR/Western), ALDH activity | 24-48 hours | Untreated CSCs, differentiated cancer cells |

| DNA Damage Assessment | γ-H2A.X foci, comet assay, PARP activation | 6-24 hours | Hydrogen peroxide, cisplatin |

| Metabolic Profiling | Oxygen consumption rate, extracellular acidification rate, ATP levels | 4-12 hours | Oligomycin, FCCP, rotenone/antimycin A |

Formulation Considerations and In Vivo Translation

Solubility and Stability Optimization

The aqueous solubility of pyrithione complexes presents a significant challenge for in vivo applications. Parent [Cu(PT)₂] exhibits particularly low solubility due to its compact, layered extended structure with short intermolecular Cu-S interactions (3.445 Å). Modified derivatives with substituents like -CF₃, -CH₃, or -OCH₃ demonstrate improved solubility due to disruption of crystal packing. For instance, [Cu(6-CF₃-PT)₂] displays a herringbone arrangement in crystal structure with longer Cu-S distances (3.743 Å), resulting in enhanced aqueous and organic solubility [1].